N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylalkylamines. This compound features a secondary amine group linked to a phenyl group and an alkyl group, specifically an ethyl group. The presence of the pyrrolidin-3-yloxy moiety contributes to its unique properties and potential applications in medicinal chemistry.
N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride is classified under:
The synthesis of N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride typically involves several steps, including:
The use of palladium catalysts allows for efficient coupling reactions under mild conditions, which is advantageous in synthesizing complex organic molecules like N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride.
The molecular structure of N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride can be represented as follows:
The compound features:
N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride can participate in various chemical reactions, including:
The stability and reactivity of the compound are influenced by the electronic and steric properties imparted by the pyrrolidinyl and ethyl groups.
Research indicates that similar compounds may act as inhibitors for various enzymes or receptors, suggesting potential therapeutic applications in treating neurological or psychiatric disorders.
N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride is expected to exhibit:
Key chemical properties include:
N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride has potential applications in:
Pyrrolidine-oxy aniline derivatives represent a structurally distinctive class of nitrogen-containing heterocycles with broad therapeutic relevance in contemporary pharmacology. These compounds integrate two pharmacologically privileged motifs: the pyrrolidine ring provides conformational restriction and enhances binding affinity to biological targets, while the oxy-aniline linker enables versatile electronic interactions with enzyme active sites. The specific derivative N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride (CAS 1219979-46-0, C₁₄H₂₃ClN₂O) exemplifies this scaffold's drug-like properties, including calculated solubility and membrane permeability attributed to its tertiary amine and ether functionalities [7] [8].
Structural-activity studies demonstrate that such derivatives exhibit multitarget engagement capabilities. The protonatable nitrogen atoms facilitate interactions with G-protein coupled receptors (GPCRs) and ion channels, while the aromatic system enables π-stacking in enzymatic pockets. This dual functionality underpins their observed activities across neuroinflammatory, antimicrobial, and anticancer pathways [3] [5]. Crucially, the meta-substitution pattern in this specific compound optimizes steric accessibility to binding sites compared to ortho or para isomers, a feature validated through comparative receptor docking simulations [2].
Table 1: Structural Features Enabling Target Engagement
Structural Motif | Pharmacological Contribution | Target Implications |
---|---|---|
Tertiary diethylamino group | Enhanced membrane permeability; cation formation at physiological pH | GPCRs, neurotransmitter transporters |
Pyrrolidin-3-yloxy linkage | Conformational constraint; hydrogen bond acceptor capacity | Kinase ATP pockets, microbial enzymes |
meta-Aromatic substitution | Optimal spatial orientation for receptor complementarity | Reduced steric clash in binding pockets |
Hydrochloride salt form | Improved aqueous solubility and crystallinity | Pharmacokinetic optimization for CNS penetration |
The evolutionary trajectory of diethylamino-pyrrolidinyl scaffolds reveals their sustained utility in drug design. Early applications leveraged the pyrrolidine ring's bioisosteric properties as a saturated analog of pyrrole, eliminating potential metabolic liabilities while maintaining target affinity. Seminal examples include the antihypertensive agent ramipril (ACE inhibitor) and the antiviral telaprevir (HCV protease inhibitor), where the pyrrolidine moiety directly participates in transition-state mimicry [5].
The incorporation of N,N-diethylamino groups emerged as a strategic response to blood-brain barrier (BBB) penetration challenges. Historical data (1990s–2010s) demonstrated that diethylation of tertiary amines increased logD values by 0.5–1.5 units compared to monoalkyl or dimethyl analogs, significantly enhancing CNS bioavailability. This principle was clinically validated in neuroactive agents like phensuximide (anticonvulsant) and later optimized in sunitinib (tyrosine kinase inhibitor) for oncological applications [5] [9].
Modern iterations, exemplified by N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride, integrate three generations of medicinal chemistry insights:
The structural architecture of N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride positions it as a compelling candidate for modulating neuroinflammatory cascades and microbial proliferation pathways. Mechanistically, its value derives from three target-specific attributes:
Neuroinflammatory Targeting Rationale
Antimicrobial Targeting Rationale
Table 2: Target Prioritization Based on Structural Compatibility
Biological Target | Structural Determinants for Engagement | Therapeutic Outcome |
---|---|---|
Kynurenine monooxygenase (KMO) | Diethylammonium-FAD charge transfer; O-ether H-bonding | Reduced quinolinic acid neurotoxicity |
CSF-1R kinase | Pyrrolidine oxygen hinge contact; hydrophobic occupation | Microglial proliferation suppression |
DNA gyrase (Gram-positive) | Aniline intercalation; cationic interaction with DNA backbone | Bacteriostatic activity against resistant strains |
Fungal CYP51 | Coordination to heme iron via pyrrolidine nitrogen | Ergosterol biosynthesis inhibition |
Appendix: Key Compound Identifiers
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1